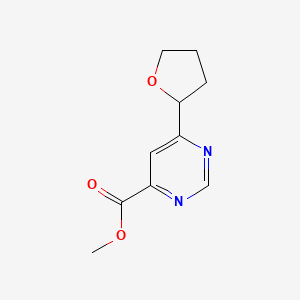
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.Applications De Recherche Scientifique
Acaricide Development
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. A derivative, HNPC-A188 , exhibits exceptional acaricidal activity with low toxicity to mammals . This compound is effective against Tetranychus urticae , a common mite pest, demonstrating the potential for safer and more efficient pest control solutions in agriculture.
Pesticide Resistance Management
The unique mode of action of pyrimidin-4-amine derivatives can contribute to managing pesticide resistance in agricultural pests . By providing a different mechanism of action compared to existing pesticides, these compounds can be integrated into resistance management strategies to prolong the efficacy of pest control measures.
Lipophilic Pharmacokinetic Enhancement
The introduction of fluoroalkyl sulfur groups, such as trifluoroethyl thioether, into pyrimidine derivatives can significantly improve the lipophilic pharmacokinetic properties of drug molecules . This enhancement can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles for pharmaceuticals.
Agrochemical Innovation
Pyrimidin-4-amine derivatives are at the forefront of agrochemical innovation due to their excellent biological activity and diverse applications . They offer new solutions for crop protection, addressing the challenges of evolving pest resistance and the need for sustainable agricultural practices.
Chemical Synthesis and Optimization
The chemical structure of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine allows for various substitutions and modifications, enabling the synthesis of optimized compounds with desired properties for specific applications .
Mécanisme D'action
Mode of Action
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Similar compounds in the pyrimidinamine class are known to have good bioavailability .
Result of Action
The primary result of the action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is the disruption of normal cellular function due to the inhibition of mitochondrial complex I . This can lead to cell death, making this compound potentially useful as a pesticide .
Orientations Futures
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.
Propriétés
IUPAC Name |
2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFMYCLJKPFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



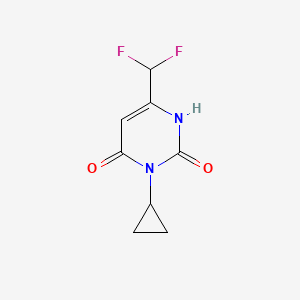
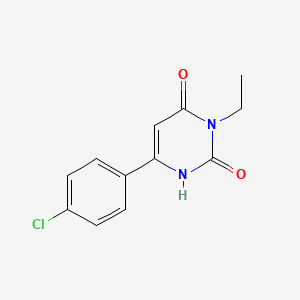

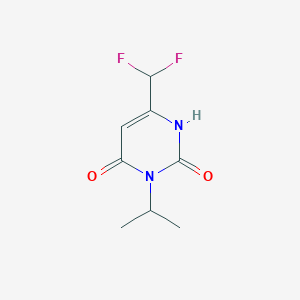
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)


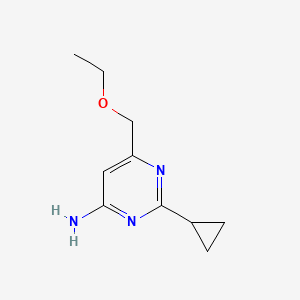


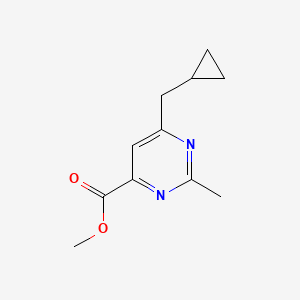
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
